1-(Oxan-4-yl)propan-2-ol
Overview
Description
1-(Oxan-4-yl)propan-2-ol, also known by its IUPAC name 1-tetrahydro-2H-pyran-4-yl-2-propanol, is a versatile small molecule with a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol . This compound is characterized by the presence of a tetrahydropyran ring attached to a propanol group, making it an interesting subject for various chemical and industrial applications.
Scientific Research Applications
1-(Oxan-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Safety and Hazards
The safety information for “1-(Oxan-4-yl)propan-2-ol” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
The synthesis of 1-(Oxan-4-yl)propan-2-ol can be achieved through several routes. One common method involves the reaction of tetrahydropyran with propylene oxide under acidic or basic conditions to yield the desired product . Another approach is the chemoenzymatic synthesis, which employs lipases or acyltransferase variants from Mycobacterium smegmatis to achieve enantioselective transesterification of racemic alcohols . Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Oxan-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with cellular components, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(Oxan-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(Oxan-4-yl)propan-2-one: This compound has a similar structure but contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
(2R)-2-(Oxan-4-yl)propan-1-ol: This enantiomeric form has different stereochemistry, which can affect its biological activity and interactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
1-(oxan-4-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)6-8-2-4-10-5-3-8/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVIBFPECAKLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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